molecular formula C16H18O3 B12657218 Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate CAS No. 94291-71-1

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate

Cat. No.: B12657218
CAS No.: 94291-71-1
M. Wt: 258.31 g/mol
InChI Key: BNKFCCNRTVWDBP-UHFFFAOYSA-N
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Description

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate is a chemical compound with the molecular formula C16H18O3. It is known for its unique structure, which includes a phenyl group, a cyclohexyl ring, and a prop-2-yn-1-yl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate typically involves the reaction of phenyl chloroformate with 1-(prop-2-yn-1-yl)cyclohexanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group into alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-phenylprop-2-yn-1-one: Similar in structure but lacks the carbonate group.

    Phenyl (1-prop-2-ynylcyclohexyl) carbonate: Another name for the same compound.

Uniqueness

Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate is unique due to its combination of a phenyl group, a cyclohexyl ring, and a prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

phenyl (1-prop-2-ynylcyclohexyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-11-16(12-7-4-8-13-16)19-15(17)18-14-9-5-3-6-10-14/h1,3,5-6,9-10H,4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKFCCNRTVWDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)OC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915722
Record name Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate
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Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94291-71-1
Record name Phenyl 1-(2-propyn-1-yl)cyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94291-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate
Source EPA DSSTox
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Record name Phenyl 1-(prop-2-yn-1-yl)cyclohexyl carbonate
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